2-Hydroxy-7-methylquinoline-3-carboxylic acid
CAS No.: 101133-49-7
Cat. No.: VC20742165
Molecular Formula: C11H9NO3
Molecular Weight: 203.19 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 101133-49-7 |
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Molecular Formula | C11H9NO3 |
Molecular Weight | 203.19 g/mol |
IUPAC Name | 7-methyl-2-oxo-1H-quinoline-3-carboxylic acid |
Standard InChI | InChI=1S/C11H9NO3/c1-6-2-3-7-5-8(11(14)15)10(13)12-9(7)4-6/h2-5H,1H3,(H,12,13)(H,14,15) |
Standard InChI Key | UXAQYUDMBYSMOP-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C1)C=C(C(=O)N2)C(=O)O |
Canonical SMILES | CC1=CC2=C(C=C1)C=C(C(=O)N2)C(=O)O |
Chemical Properties and Structure
2-Hydroxy-7-methylquinoline-3-carboxylic acid is characterized by a molecular formula of C11H9NO3 and a molecular weight of 203.19 g/mol . The compound's structure consists of a bicyclic quinoline core with three key functional groups strategically positioned: a hydroxy group at the 2-position, a carboxylic acid group at the 3-position, and a methyl substituent at the 7-position.
The presence of both a carboxylic acid group and a hydroxy group contributes to the compound's acidic properties, while the methyl substituent enhances its lipophilicity. This combination of functional groups creates a unique chemical entity with specific reactivity patterns and potential for further derivatization .
Physical Properties
The physical properties of 2-Hydroxy-7-methylquinoline-3-carboxylic acid are influenced by its functional groups. The compound typically appears as a crystalline solid. The presence of both hydroxyl and carboxylic acid groups allows for hydrogen bonding, affecting its solubility and melting point characteristics. These functional groups also contribute to the compound's ability to form salts with appropriate bases, which can be utilized in formulation development .
Spectroscopic Characteristics
Spectroscopic analysis reveals distinctive patterns for 2-Hydroxy-7-methylquinoline-3-carboxylic acid. While specific spectral data for this compound is limited in the available literature, related quinoline carboxylic acids typically show characteristic NMR signals. For instance, in similar compounds, the proton NMR spectrum would display signals for the aromatic protons of the quinoline ring, the methyl group at the 7-position, and the exchangeable proton of the hydroxyl group .
Synthesis Methods
General Synthetic Approaches
Biological Activities and Applications
Antioxidant Properties
Chemical Reactivity
Functional Group Reactivity
The reactivity of 2-Hydroxy-7-methylquinoline-3-carboxylic acid is primarily determined by its three functional groups:
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Hydroxyl Group: The 2-hydroxyl group can participate in hydrogen bonding and can be alkylated under appropriate conditions to form ethers. In related compounds, O-alkylation has been achieved using alkyl halides in the presence of bases like K2CO3 or NaH .
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Carboxylic Acid Group: The 3-carboxylic acid function can undergo typical carboxylic acid reactions, including esterification, amide formation, and salt formation. This group contributes to the acidic properties of the compound .
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Methyl Group: The 7-methyl substituent is relatively less reactive but can potentially undergo oxidation or serve as a site for further functionalization through appropriate synthetic methods.
Parameter | Specification |
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CAS Number | 436087-28-4 |
Molecular Formula | C11H9NO3 |
Molecular Weight | 203.19 g/mol |
Typical Purity | ≥97% |
Appearance | Crystalline solid |
Primary Use | Research chemical, heterocyclic building block |
Research Applications
As a heterocyclic building block, 2-Hydroxy-7-methylquinoline-3-carboxylic acid serves as a valuable starting material for the synthesis of more complex structures with potential applications in medicinal chemistry. The compound's functionalities allow for diverse modifications, making it useful in the development of compound libraries for drug discovery programs .
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